[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNIWYBESKWXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-15-2 | |
| Record name | [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is a compound that falls under the oxadiazole class of heterocyclic compounds. Oxadiazoles are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
- CAS Number : 54014-15-2
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study synthesized various pyrimidine-1,3,4-oxadiazole hybrids and evaluated their cytotoxic effects against several cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A-549 (lung carcinoma). The compound this compound was observed to induce apoptosis in these cancer cells through the activation of caspase pathways and cell-cycle arrest at the G2/M phase .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 | 19.56 | Apoptosis via caspase activation |
| MCF-7 | Not specified | Induction of cell cycle arrest |
| A-549 | Not specified | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been extensively studied. In vitro evaluations have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances antibacterial activity .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| S. aureus | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
Antiviral Activity
Despite promising anticancer and antimicrobial results, studies have indicated limited antiviral efficacy against SARS-CoV-2 for compounds related to this compound. All tested compounds showed no significant antiviral activity with EC50 values exceeding 100 µM .
Case Studies
-
Synthesis and Characterization :
A study synthesized a series of oxadiazole derivatives including this compound using hydrazine hydrate and various aromatic aldehydes. The synthesized compounds were characterized using NMR and MS techniques to confirm their structures . -
Antitumor Evaluation :
Another research focused on evaluating the antitumor potential of oxadiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly as part of the 1,3,4-oxadiazole class of compounds, which are recognized for their significant biological activities. Studies have shown that derivatives of oxadiazoles exhibit promising anticancer effects against various cancer cell lines.
- Case Study : A study synthesized several 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues and assessed their anticancer activity. The results indicated that certain derivatives displayed potent activity against cancer cells, suggesting the potential of [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol as a lead compound for further development in cancer therapy .
Antibacterial and Antifungal Properties
In addition to its anticancer applications, this compound has been investigated for its antibacterial and antifungal properties. The oxadiazole scaffold is known for its effectiveness against various pathogens.
- Case Study : Research involving the synthesis and biological evaluation of oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for developing new antibacterial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound can help in optimizing its efficacy. Modifications to the oxadiazole ring and the phenyl substituent have shown varying degrees of biological activity.
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Oxadiazole ring : Contributes to planar geometry and π-conjugation.
- 2-Chlorophenyl group : Electron-withdrawing substituent affecting electronic density and intermolecular interactions.
- Hydroxymethyl group : Enhances hydrophilicity and provides a site for further functionalization.
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl-Substituted Oxadiazoles
The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties:
Key Observations :
Functional Group Variations in Oxadiazole Derivatives
Modifications to the oxadiazole’s side chains influence solubility, bioavailability, and target specificity:
Key Observations :
Heterocyclic Core Modifications
Replacing 1,3,4-oxadiazole with other heterocycles alters electronic properties and bioactivity:
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Conditions | Yield Improvement Tips |
|---|---|---|
| Hydrazide Formation | Reflux in ethanol, 12 hr | Use excess hydrazine (1.5 eq) |
| Oxadiazole Cyclization | 0°C, BrCN in methanol, 4 hr | Protect from moisture |
| Recrystallization | Methanol, slow evaporation | Seed with pure microcrystals |
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Example from ) |
|---|---|
| Space Group | P 1 |
| R-factor | 0.049 |
| Dihedral Angle | 3.76° (oxadiazole vs. aryl) |
| Hydrogen Bond (O–H⋯N) | 2.79 Å, 168° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
